![molecular formula C7H5NO3S2 B1213383 Benzothiazole-2-sulfonic acid CAS No. 941-57-1](/img/structure/B1213383.png)
Benzothiazole-2-sulfonic acid
Overview
Description
Benzothiazole-2-sulfonic acid, also known as 2-Benzothiazolsulfonic acid, is a chemical compound with the molecular formula C7H5NO3S2 . It has an average mass of 215.249 Da and a Monoisotopic mass of 214.971085 Da . This compound is used in tire production as vulcanization accelerators .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including Benzothiazole-2-sulfonic acid, has been extensively studied . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .
Molecular Structure Analysis
The molecular structure of Benzothiazole-2-sulfonic acid consists of a benzene ring and a thiazole ring . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Chemical Reactions Analysis
Benzothiazole-2-sulfonic acid can undergo various chemical reactions. For instance, it has been reported that the sulfur and nitrogen originally present in benzothiazole-2-sulfonic acid were quantitatively converted to sulfate and ammonia, respectively .
Physical And Chemical Properties Analysis
Benzothiazole-2-sulfonic acid has a density of 1.7±0.1 g/cm3 . It has a molar refractivity of 50.6±0.4 cm3, and its polar surface area is 104 Å2 . The compound has a polarizability of 20.1±0.5 10-24 cm3 and a surface tension of 79.8±3.0 dyne/cm .
Scientific Research Applications
Biodegradation in Wastewater Treatment
Benzothiazole-2-sulfonic acid has been studied for its biodegradability in industrial effluents. It is capable of being completely degraded by microorganisms, which is crucial for reducing the environmental impact of industrial waste . The compound’s sulfur and nitrogen contents are converted to sulfate and ammonia, respectively, indicating its potential use in bioremediation strategies.
Synthesis of Green Chemistry Compounds
The compound plays a significant role in the synthesis of benzothiazole derivatives related to green chemistry. It’s involved in condensation reactions with various substrates to create benzothiazoles, which are important for their pharmaceutical and biological activities . These activities include anti-cancer, anti-bacterial, and anti-inflammatory properties, making the compound valuable in medicinal chemistry.
Role in Pharmaceutical Research
Benzothiazole-2-sulfonic acid derivatives have been identified as potential inhibitors of the BCL-2 protein, which is implicated in cancer cell survival . The inhibition of this protein can lead to the induction of apoptosis in cancer cells, providing a pathway for anti-cancer drug development.
Environmental Monitoring
The compound has been detected in municipal wastewater and is used as a marker for environmental monitoring. Its presence in wastewater can indicate the effectiveness of treatment plants in removing organic micropollutants . This application is essential for ensuring the safety of water resources.
Analytical Chemistry Applications
In analytical chemistry, 1,3-Benzothiazole-2-sulfonic acid is used in target, suspect, and non-target screening analysis. It helps in identifying substances in wastewater treatment plant effluents that could potentially contaminate drinking water . This application is vital for protecting public health.
Enzyme Reaction Kinetics
The compound is utilized in observing the kinetics of specific enzymes. It is involved in assays for estimating glucose levels in blood serum, which is important for medical diagnostics and research into metabolic disorders .
Future Directions
Mechanism of Action
Target of Action
Benzothiazole-2-sulfonic acid, also known as 1,3-Benzothiazole-2-sulfonic acid, is a compound that has been identified in wastewater samples It’s worth noting that benzothiazole derivatives have been studied for their inhibitory activity against bcl-2, a key enzyme involved in apoptosis .
Mode of Action
It has been reported that signals in the fragment ion spectra correspond to a loss of so2 and so3 from the [m–h]− ion of 1,3-benzothiazole-2-sulfonic acid . This suggests that the compound may undergo some form of decomposition or transformation in certain environments.
Biochemical Pathways
Benzothiazole derivatives have been associated with the regulation of the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .
Pharmacokinetics
It has been found in wastewater treatment plant effluents
Result of Action
It has been reported that benzothiazole derivatives can have significant biological activities, such as antibacterial, antiviral, and herbicidal activities .
Action Environment
Benzothiazole-2-sulfonic acid has been detected in wastewater treatment plant effluents . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of other chemicals and the conditions of the wastewater treatment process.
properties
IUPAC Name |
1,3-benzothiazole-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXGMSGCBDSEOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240528 | |
Record name | Benzothiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole-2-sulfonic acid | |
CAS RN |
941-57-1 | |
Record name | Benzothiazole-2-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzo[d]thiazole-2-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective are conventional wastewater treatment methods in removing Benzothiazole-2-sulfonic acid?
A: Conventional activated sludge (CAS) treatment exhibits limited effectiveness in removing Benzothiazole-2-sulfonic acid [, , ]. Studies have shown that while CAS can remove other benzothiazoles like 2-aminobenzothiazole, benzothiazole, 2-hydroxybenzothiazole, and 2-mercaptobenzothiazole with over 40% efficiency, the elimination of Benzothiazole-2-sulfonic acid is significantly lower, often below 25% []. In some cases, an increase in Benzothiazole-2-sulfonic acid concentration (up to 20%) has been observed during CAS treatment, potentially due to the transformation of other benzothiazoles [, , ].
Q2: Does Membrane Bioreactor (MBR) technology offer better removal of Benzothiazole-2-sulfonic acid compared to CAS?
A: While MBR treatment generally demonstrates better removal of total benzothiazoles compared to CAS, the elimination of Benzothiazole-2-sulfonic acid remains incomplete [, ]. Although MBR might reduce the concentration of Benzothiazole-2-sulfonic acid in the effluent, it does not entirely prevent its discharge into the aquatic environment [, ].
Q3: What are the potential environmental concerns associated with Benzothiazole-2-sulfonic acid discharge from wastewater treatment plants?
A: The incomplete removal of Benzothiazole-2-sulfonic acid in wastewater treatment plants raises concerns due to its potential persistence and migration in the environment []. As a polar compound, Benzothiazole-2-sulfonic acid has a higher likelihood of migrating into groundwater aquifers, potentially impacting water quality and posing risks to aquatic ecosystems [].
Q4: What analytical methods are employed to detect and quantify Benzothiazole-2-sulfonic acid in water samples?
A4: The analysis of Benzothiazole-2-sulfonic acid in complex water matrices, like wastewater, typically involves a two-step approach:
- Analyte Enrichment: Solid phase extraction (SPE) is commonly used to extract and concentrate benzothiazoles, including Benzothiazole-2-sulfonic acid, from water samples [].
- Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides the sensitivity and selectivity required for quantifying Benzothiazole-2-sulfonic acid in the enriched samples [, ]. This technique allows for the separation and identification of different benzothiazoles and their metabolites, enabling researchers to assess their individual concentrations and fate during wastewater treatment [, ].
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